N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound (CAS: 1105235-55-9) is a thieno[3,2-d]pyrimidine derivative featuring a 4-bromo-2-fluorophenyl acetamide substituent. Its molecular weight is 458.31 g/mol, with 98% purity . The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, and anticancer activities . The bromo and fluoro substituents enhance electronegativity and may influence binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-6-7-16(15(22)8-13)24-17(26)9-25-11-23-18-14(10-28-19(18)20(25)27)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDQJSDEJSLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-3(4H)-yl core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate reagents
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The 4-bromo substituent on the phenyl ring undergoes nucleophilic substitution under specific conditions. This site is susceptible to replacement by nucleophiles such as amines, alkoxides, or thiols.
Key Findings :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) optimize cross-coupling efficiency .
-
Electron-withdrawing groups on the boronic acid enhance reaction rates .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
Mechanistic Insight :
-
Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis proceeds through deprotonation and hydroxide ion attack on the carbonyl carbon .
Functionalization of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The 4-oxo group and sulfur atom in the thienopyrimidinone core enable redox and electrophilic substitution reactions.
Notable Observations :
-
Reduction of the 4-oxo group generates secondary alcohols, which can be further functionalized.
-
Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets the sulfur atom .
Cross-Coupling Reactions at the Thienopyrimidinone Core
Palladium-catalyzed cross-coupling reactions modify substituents on the thienopyrimidinone scaffold.
Optimization Factors :
-
Ligand choice : Bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered substrates .
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments but degrades under extreme pH or enzymatic conditions.
Implications :
-
Instability in acidic conditions necessitates enteric coating for oral formulations.
-
Metabolic oxidation by CYP450 enzymes limits in vivo bioavailability .
Comparative Reactivity with Structural Analogs
The bromo and fluoro substituents confer distinct reactivity compared to chloro or methyl analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: The compound may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromo and fluoro substituents may enhance binding affinity to certain receptors or enzymes, leading to biological activity. The thieno[3,2-d]pyrimidin-3(4H)-yl group may play a role in the compound's ability to interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous compounds:
Key Observations from Comparative Analysis
Core Structure Influence: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., target compound) are associated with anti-inflammatory and kinase-modulating activities, while benzothieno[3,2-d]pyrimidinones () show potent COX-2 inhibition . Thieno[2,3-d]pyrimidine analogs () exhibit anticancer activity, suggesting the pyrimidine ring's position (2,3-d vs. 3,2-d) may alter target selectivity .
Substituent Effects :
- Halogenated Aryl Groups : The 4-bromo-2-fluorophenyl group in the target compound enhances steric bulk and electronegativity compared to 4-chlorophenyl () or 2-trifluoromethylphenyl (). These groups improve binding to hydrophobic enzyme pockets but may reduce solubility .
- Sulfanyl vs. Oxo Groups : Sulfanyl-containing analogs () show divergent properties; the sulfanyl group increases molecular weight and may participate in disulfide bonding, unlike the oxo group in the target compound .
Biological Activity Trends :
- Anti-inflammatory activity is linked to sulphonamide and methanesulfonamide substituents (), whereas acetamide derivatives (target compound, ) are more commonly associated with anticancer applications .
- The discontinued status of the target compound () and its analogs () may reflect challenges in optimization or shifting research focus toward more potent derivatives.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring bromo and fluoro substituents along with a thieno[3,2-d]pyrimidin-3(4H)-yl moiety, makes it an interesting candidate for pharmacological studies.
The compound can be characterized by the following structural formula:
Key Features:
- Bromo and Fluoro Substituents: These halogenated groups can enhance the compound's lipophilicity and influence its binding affinity to biological targets.
- Thieno[3,2-d]pyrimidin-3(4H)-yl Group: This heterocyclic component is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction: The compound may interact with specific receptors or enzymes, potentially modulating their activity.
- Inhibition of Enzymatic Pathways: Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects on COX enzymes .
In Vitro Studies
Recent studies have explored the anti-inflammatory effects of various pyrimidine derivatives, including those structurally similar to this compound. The following table summarizes the findings related to COX enzyme inhibition:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| N-(4-bromo-2-fluorophenyl)-... | TBD | TBD |
These results indicate that derivatives with similar structures may possess significant anti-inflammatory properties, warranting further investigation into N-(4-bromo-2-fluorophenyl)-... for its potential therapeutic applications.
Case Studies
A case study involving the synthesis and biological evaluation of pyrimidine derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced anti-inflammatory activity compared to their counterparts with electron-donating groups . This suggests that the presence of bromo and fluoro substituents in N-(4-bromo-2-fluorophenyl)-... could enhance its biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene precursors. Subsequent functionalization includes nucleophilic substitution or coupling reactions to introduce the 4-bromo-2-fluorophenylacetamide moiety.
- Key Steps :
Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with carbonyl reagents to form the pyrimidinone core .
Suzuki-Miyaura coupling or Ullmann-type reactions for aryl group introduction .
- Optimization :
- Solvent choice (e.g., DMF, NMP) and temperature control (80–120°C) to enhance yield .
- Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) to reduce side products .
- Table : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethyl 2-aminothiophene-3-carboxylate, POCl₃, 110°C | 65 | 92% |
| Acetamide Coupling | 4-Bromo-2-fluoroaniline, EDC/HOBt, DCM, RT | 78 | 95% |
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Identifies proton environments (e.g., acetamide NH at δ 10.2–10.8 ppm, aromatic protons at δ 7.2–8.3 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at 1680–1720 cm⁻¹) and amide (N–H bend at 1540 cm⁻¹) functionalities .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 484.2) and purity (>95%) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?
- Answer :
- Experimental Design :
pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Thermal Stability : Expose to 40–60°C for accelerated stability testing. Use Arrhenius plots to predict shelf life .
- Data Analysis :
- Degradation products are identified using LC-MS/MS. Hydrolysis of the acetamide group is a common pathway under acidic conditions .
Q. What computational and experimental approaches resolve contradictions between predicted and observed biological activity (e.g., kinase inhibition)?
- Answer :
- Molecular Docking : Compare binding modes in kinase active sites (e.g., Akt, EGFR) using software like AutoDock Vina. Adjust force fields to account for halogen bonding (Br, F) .
- In Vitro Validation : Perform kinase inhibition assays with recombinant proteins. Discrepancies may arise from off-target effects or solubility issues.
- Case Study : A thienopyrimidine analog showed 10-fold lower IC₅₀ than predicted due to π-π stacking with Phe residues in Akt’s hydrophobic pocket .
Q. How are structure-activity relationship (SAR) studies conducted to optimize this compound’s potency and selectivity?
- Answer :
- SAR Strategies :
Core Modifications : Replace the phenyl group at position 7 with heteroaryl rings (e.g., pyridyl) to enhance solubility .
Substituent Effects : Test bromo/fluoro substituents on the phenylacetamide for steric and electronic impacts on target binding .
- Table : Example SAR Data
| Modification | IC₅₀ (nM) for Akt | Solubility (µg/mL) |
|---|---|---|
| 7-Phenyl (Parent) | 48 | 12 |
| 7-Pyridin-3-yl | 35 | 28 |
| 4-Iodo (vs. Br) | 62 | 8 |
Methodological Considerations
- Contradiction Management : Conflicting data on biological activity may arise from assay variability (e.g., cell line differences). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Synthetic Challenges : Low yields in coupling steps can be mitigated by microwave-assisted synthesis (e.g., 20% yield increase at 100°C, 30 minutes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
